molecular formula C10H14BrNO B1384743 3-(3-Bromo-4-methylphenoxy)propan-1-amine CAS No. 1854611-01-0

3-(3-Bromo-4-methylphenoxy)propan-1-amine

Cat. No.: B1384743
CAS No.: 1854611-01-0
M. Wt: 244.13 g/mol
InChI Key: CLAZEERDPTYTPU-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenoxy)propan-1-amine (CAS: 1854611-01-0) is a brominated aromatic amine with a propan-1-amine backbone. Its structure features a 3-bromo-4-methylphenoxy group attached to the propane chain, conferring unique electronic and steric properties. This compound is synthesized for applications in medicinal chemistry and materials science, with a reported purity of 95% .

Properties

IUPAC Name

3-(3-bromo-4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAZEERDPTYTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis generally begins with the formation of a phenoxy intermediate derived from substituted phenols, followed by functionalization of the propylamine chain. The key steps include:

Preparation of 3-Bromo-4-methylphenol

Starting Material: 3-bromo-5-chlorophenol (or similar derivatives)

Method:

  • Bromination of phenol derivatives using bromine (Br₂) in acetic acid or aqueous media, selectively at the desired position (e.g., position 3 or 5).
  • Alternatively, halogen exchange reactions or directed ortho/para substitution techniques can be employed to achieve regioselectivity.

Reaction Conditions:

Step Reagents Solvent Temperature Yield Reference
Bromination Bromine (Br₂) Acetic acid or water 0-25°C ~95%

Formation of the Phenoxy Intermediate

Reaction:

  • Nucleophilic aromatic substitution of 3-bromo-4-methylphenol with 3-chloropropan-1-amine or its derivatives under basic conditions (K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80-100°C).

Reaction Conditions:

Parameter Details Reference
Solvent DMF / DMSO
Base K₂CO₃ or NaOH
Temperature 80-100°C

This step results in the formation of the phenoxy-propan-1-amine linkage.

Halogenation and Regioselective Bromination

  • Bromination at specific aromatic positions is achieved via electrophilic aromatic substitution using bromine in controlled conditions, often at low temperatures to prevent over-bromination.

Reaction Conditions:

Step Reagents Solvent Temperature Yield Reference
Bromination Br₂ Acetic acid or water -5°C to 25°C ~95%

Functionalization of the Amine Group

  • The amino group on the propyl chain can be further modified via reductive amination, using reducing agents like sodium cyanoborohydride or catalytic hydrogenation with palladium catalysts (Pd/C) under hydrogen atmosphere.

Reaction Conditions:

Step Reagents Solvent Temperature Notes Reference
Reductive amination Formaldehyde / aldehyde + NaBH₃CN Methanol or ethanol Room temperature Yields depend on conditions
  • Alternatively, direct nucleophilic substitution with amine sources can be employed.

Summary of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Yield Notes
Bromination of phenol Bromine Acetic acid/water -5°C to 25°C ~95% Regioselective
Nucleophilic substitution 3-chloropropan-1-amine DMF / DMSO 80-100°C Variable Formation of phenoxy-propan-amine linkage
Reductive amination Formaldehyde / NaBH₃CN Methanol Room temp High Amine functionalization

Table 1: Summary of Synthesis Conditions

Step Starting Material Reagents Solvent Temperature Yield Reference
Bromination 3-bromo-5-chlorophenol Bromine Acetic acid 0-25°C 95%
Phenoxy formation Phenol derivative 3-chloropropan-1-amine DMF/DMSO 80-100°C 70-85%
Halogenation Aromatic intermediate Bromine Water/Acetic acid -5°C to 25°C 95%
Amine functionalization Phenoxy-propan-amine NaBH₃CN / Pd/C Methanol / H₂ Room temperature >85%

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenoxy)propan-1-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The amine group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of 3-(3-azido-4-methylphenoxy)propan-1-amine.

    Oxidation: Formation of 3-(3-bromo-4-carboxyphenoxy)propan-1-amine.

    Reduction: Formation of 3-(3-bromo-4-methylphenoxy)propane.

Scientific Research Applications

3-(3-Bromo-4-methylphenoxy)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of propan-1-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(3-Bromo-4-methylphenoxy)propan-1-amine 3-bromo-4-methylphenoxy C10H13BrNO 258.12 Bromine enhances electrophilicity
OX03771 (E)-N,N-dimethyl-3-(4-styrylphenoxy) C19H22N2O 294.39 Styryl group for π-π interactions
OX03393 3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethyl C18H19N3OS 325.43 Thiazole enhances rigidity
OCM-31 5-(3-cyano-4-fluorophenyl)-oxazole-4-carboxamide C19H15FN4O2 362.35 Oxazole-carboxamide for kinase binding
D01 N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl) C20H22N2OS 338.47 Dual SERT/M-channel inhibition

Key Observations :

  • In contrast, the trifluoromethyl group in 3-[2-bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenyl-propan-1-amine () combines halogen and fluorinated effects for improved metabolic stability.
  • Aromatic Systems : Styryl (OX03771) and naphthyl (D01) groups enable π-π stacking with hydrophobic pockets in enzymes, while thiazole (OX03393) and oxazole (OCM-31) heterocycles improve rigidity and selectivity .

SAR Insights :

  • Amine Substitution: Dimethylation (OX03771) reduces polarity, increasing blood-brain barrier penetration but may lower solubility.
  • Regiochemistry : Ortho-substituted analogs (e.g., OX03394) lose squalene synthase inhibitory activity entirely, while para-substituted compounds (e.g., OX03771) retain potency, highlighting positional sensitivity .

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical and PK Data
Compound Name LogP (Predicted) Solubility Key PK Finding Reference
This compound ~2.8 (moderate) Low aqueous No in vivo data reported
OX03050 ~3.1 Moderate Improved oral bioavailability vs. OX03771
3-(hexyloxy)propan-1-amine ~2.5 High High volatility (BP: 229.7°C)

Key Trends :

  • Metabolic Stability : Fluorinated analogs (e.g., ) and carboxamide derivatives (OCM-31) exhibit enhanced stability due to reduced oxidative metabolism .

Biological Activity

3-(3-Bromo-4-methylphenoxy)propan-1-amine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BrNO, indicating the presence of a bromine atom, an amine group, and a phenoxy moiety. These functional groups contribute to its biological activity by influencing interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
  • Receptor Binding: It may bind to neurotransmitter receptors or other protein targets, influencing signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against various bacterial strains.

Antiplasmodial Activity

A related study evaluated a series of compounds for their antiplasmodial activity against Plasmodium falciparum. While specific data for this compound is limited, the structural similarities suggest potential efficacy against malaria parasites.

Case Studies and Experimental Data

A comprehensive review of literature reveals several important findings regarding the biological activity of compounds related to this compound:

StudyCompoundTargetIC50 (μM)Observations
6-Aryl-1,6-dihydro-1,3,5-triazinesP. falciparum (FCR-3 strain)0.00266 ± 0.00056High potency observed
Various analoguesAntimalarial0.0398 - 0.171Activity in nanomolar range
Similar derivativesNET-expressing cancer cellsN/AEvaluated for potential use

These studies highlight the promising nature of compounds with similar structures in inhibiting malaria and potentially other pathogens.

Toxicity and Safety Profile

The safety profile of this compound remains to be fully elucidated. Preliminary assessments suggest that related compounds do not exhibit significant cytotoxicity at low concentrations, indicating a favorable safety margin for therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-(3-Bromo-4-methylphenoxy)propan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: A two-step palladium-catalyzed approach is commonly adapted for brominated aryl ether amines:

Coupling Reaction : Use PdCl₂(PPh₃)₂ and CuI in acetonitrile to catalyze the coupling of a brominated aryl halide (e.g., 1-bromo-3-iodobenzene) with a propargylamine precursor. This forms an intermediate trifluoroacetamide derivative .

Hydrolysis and Purification : Treat the intermediate with KOH in methanol/water at 60°C for 3 hours, followed by acid-base workup and column chromatography to isolate the final amine .
Key Variables : Catalyst loading (Pd/Cu ratios), solvent polarity, and reaction time significantly impact yield. For brominated derivatives, steric hindrance from the methyl group may necessitate longer reaction times (12–24 hours).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine ¹H/¹³C NMR and HRMS for unambiguous verification:

  • ¹H NMR : Expect signals for the methyl group (δ ~2.3 ppm, singlet), bromine-adjacent aromatic protons (δ ~7.1–7.4 ppm, multiplet), and amine protons (δ ~1.5–2.0 ppm, broad after exchange) .
  • ¹³C NMR : Identify the quaternary carbon attached to bromine (δ ~120 ppm) and the methylphenoxy group (δ ~20 ppm for CH₃) .
  • HRMS : Calculate exact mass (C₁₀H₁₃BrNO): [M+H]⁺ = 258.0234 (theoretical). Deviations >5 ppm suggest impurities .

Advanced Research Questions

Q. How can conflicting NMR data arising from rotational isomerism in this compound be resolved?

Methodological Answer: Rotational isomerism in the propan-1-amine chain can split NMR signals. To address this:

  • Variable Temperature NMR : Conduct experiments at −40°C to slow isomer interconversion, revealing distinct peaks for each conformer .
  • DFT Calculations : Compare experimental chemical shifts with computational models (e.g., Gaussian09) to assign specific rotamers .
  • 2D NOESY : Detect spatial proximity between the amine protons and aromatic ring to map dominant conformations .

Q. What strategies optimize the regioselective functionalization of this compound for downstream applications?

Methodological Answer: Leverage the bromine substituent for cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(dppf)Cl₂, K₂CO₃, and boronic acids in toluene/water (80°C, 12 hours) .
  • Buchwald-Hartwig Amination : Introduce secondary amines via Pd₂(dba)₃/Xantphos catalysts, targeting drug-like scaffolds .
    Challenge : The methyl group may hinder reactivity; screen ligands (e.g., SPhos) to enhance catalytic efficiency.

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

Methodological Answer:

  • Stability Studies : Store samples in anhydrous DMSO or toluene under argon at −20°C. Monitor degradation via HPLC-MS every 3 months.
  • Accelerated Aging : Expose to 40°C/75% RH for 4 weeks; detect bromine loss (via XPS) or amine oxidation (via FT-IR) .
    Best Practice : Use amber vials to prevent photodegradation, especially given the bromine’s UV sensitivity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Recrystallize the compound from multiple solvents (hexane, ethyl acetate) and compare DSC thermograms .
  • Impurity Profiles : Quantify halide residues (e.g., unreacted Br⁻) via ion chromatography; >98% purity is required for consistent thermal data .
  • Method Variability : Standardize heating rates (e.g., 5°C/min) and sample preparation (e.g., finely ground powders) .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the biological activity of this compound analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases, GPCRs) to prioritize analogs with high binding affinity .
  • ADMET Prediction : Employ SwissADME to assess solubility (LogP <3), blood-brain barrier permeability, and CYP450 interactions .
  • QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to correlate substituent effects (e.g., Br vs. Cl) with potency .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous environments?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles .
  • Waste Management : Neutralize amine-containing waste with 1M HCl before disposal; avoid releasing brominated byproducts into drains .
  • Emergency Response : For skin contact, wash with 5% acetic acid (neutralizes amine bases) followed by soap/water .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Bromo-4-methylphenoxy)propan-1-amine
Reactant of Route 2
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3-(3-Bromo-4-methylphenoxy)propan-1-amine

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